tert-Butyl 6-cyanopicolinate
Overview
Description
tert-Butyl 6-cyanopicolinate: is an organic compound with the chemical formula C11H12N2O2. It is a derivative of picolinic acid, where the carboxyl group is esterified with a tert-butyl group and the pyridine ring is substituted with a cyano group at the 6-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 6-cyanopicolinate can be synthesized through various methods. One common approach involves the esterification of 6-cyanopicolinic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the direct alkylation of 6-cyanopicolinic acid with tert-butyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-cyanopicolinate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 6-carboxypicolinic acid.
Reduction: 6-aminopicolinic acid.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 6-cyanopicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-cyanopicolinate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 6-cyanopicolinate can be compared with other picolinic acid derivatives such as:
Methyl 6-cyanopicolinate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Ethyl 6-cyanopicolinate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
tert-Butyl 5-cyanopicolinate: Similar structure but with the cyano group at the 5-position instead of the 6-position.
Uniqueness: The tert-butyl group in this compound provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis, offering different reactivity profiles compared to its methyl or ethyl counterparts.
Properties
IUPAC Name |
tert-butyl 6-cyanopyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)9-6-4-5-8(7-12)13-9/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHPEWYBEFUYNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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